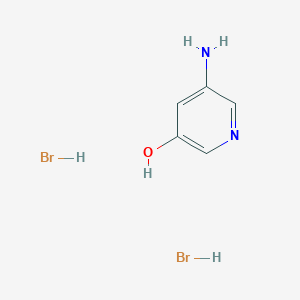

5-Amino-pyridin-3-OL dihydrobromide

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives, a class of heterocyclic organic compounds, are of paramount importance in modern chemical research. wisdomlib.orgresearchgate.net Their versatile nature stems from the pyridine ring, a six-membered aromatic system containing one nitrogen atom. researchgate.netnih.gov This structural feature imparts unique electronic properties, influencing reactivity and intermolecular interactions. nih.gov Consequently, pyridine-based scaffolds are integral to the development of a wide array of functional molecules. nih.gov They are extensively utilized in medicinal chemistry, materials science, and agricultural science. wisdomlib.orgnih.govnih.gov In the pharmaceutical realm, pyridine derivatives are found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. wisdomlib.orgnih.govnih.gov Their ability to improve the water solubility of potential drug molecules is a particularly valuable attribute. nih.gov Furthermore, their utility extends to the creation of functional nanomaterials and as ligands in organometallic catalysis. nih.gov

Overview of Aminopyridinol Scaffolds as Versatile Building Blocks

Within the broader family of pyridine derivatives, aminopyridinol scaffolds hold a special significance as versatile building blocks in organic synthesis. These structures are characterized by the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. chemimpex.com The amino group can act as a nucleophile or be modified to form various nitrogen-containing functionalities, while the hydroxyl group can participate in etherification, esterification, or be used as a directing group in substitution reactions. This versatility makes aminopyridinol scaffolds highly sought after in the design and synthesis of novel compounds with specific biological or material properties.

Specific Academic Relevance of 5-Amino-pyridin-3-OL Dihydrobromide

This compound is a specific salt form of the aminopyridinol, 5-Amino-pyridin-3-ol. The dihydrobromide salt is often utilized to improve the stability and handling of the parent compound. The academic relevance of 5-Amino-pyridin-3-OL and its dihydrobromide salt lies in its role as a key intermediate in the synthesis of various target molecules. chemimpex.com Its unique substitution pattern, with the amino and hydroxyl groups at the 3- and 5-positions of the pyridine ring, offers specific regiochemical possibilities for further functionalization. This makes it a valuable tool for medicinal chemists and materials scientists seeking to create novel molecular architectures with tailored properties. Research involving this compound often focuses on its incorporation into larger, more complex structures to explore their potential applications in areas such as drug discovery and the development of advanced materials. chemimpex.com

Chemical and Physical Properties of 5-Amino-pyridin-3-OL and its Dihydrobromide Salt

The parent compound, 5-Amino-pyridin-3-ol, possesses distinct chemical and physical properties that are crucial for its application in synthesis. The dihydrobromide salt will exhibit different physical properties, such as melting point and solubility, due to its ionic nature.

| Property | Value (5-Amino-pyridin-3-ol) | Reference |

| Molecular Formula | C5H6N2O | nih.gov |

| Molecular Weight | 110.11 g/mol | nih.gov |

| Melting Point | 157 - 160 °C | chemimpex.com |

| Appearance | Beige solid | chemimpex.com |

| CAS Number | 3543-01-9 | nih.gov |

Note: Specific data for the dihydrobromide salt is limited in publicly available literature.

Synthesis of 5-Amino-pyridin-3-OL

Detailed synthetic routes for 5-Amino-pyridin-3-OL are often proprietary or described in specialized chemical literature. However, general synthetic strategies for aminopyridinols can involve multi-step processes. One plausible approach could involve the nitration of a suitable pyridinol precursor, followed by the reduction of the nitro group to an amino group. The specific reagents and reaction conditions would be critical to ensure the desired regiochemistry and yield. For instance, the synthesis of related aminopiperidines has been achieved through methods like N-halosuccinimide-induced cyclization of alkenylamines. rsc.orgresearchgate.net

Applications in Research

Medicinal Chemistry

The 5-Amino-pyridin-3-ol scaffold is a valuable building block in medicinal chemistry. Its structure is incorporated into the design of novel therapeutic agents due to the favorable interactions the amino and hydroxyl groups can form with biological targets. Pyridinone-containing compounds, which are structurally related, have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov The ability of the pyridinone scaffold to act as a hydrogen bond donor and acceptor makes it a key motif for interacting with kinase hinge regions, a common strategy in the development of kinase inhibitors for cancer therapy. frontiersin.orgnih.gov The specific substitution pattern of 5-Amino-pyridin-3-ol allows for the exploration of structure-activity relationships in the development of new drug candidates.

Materials Science

In the field of materials science, 5-Amino-pyridin-3-ol and its derivatives are explored for the development of advanced materials. The presence of reactive functional groups allows for the incorporation of this scaffold into polymer backbones or as side chains, potentially enhancing properties such as thermal stability, conductivity, or optical characteristics. For example, aminopyridine compounds have been noted for their good optical properties and thermal stability, suggesting their potential application in optoelectronic devices. researchgate.net The ability of the amino and hydroxyl groups to participate in polymerization reactions or to coordinate with metal ions makes this compound a versatile component for creating novel functional materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminopyridin-3-ol;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.2BrH/c6-4-1-5(8)3-7-2-4;;/h1-3,8H,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGJIZSTZJUVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Group

The amino group at the 5-position of the pyridine (B92270) ring is a key site for various chemical transformations, including acylation, sulfonylation, alkylation, arylation, and diazotization followed by coupling reactions.

Acylation and Sulfonylation Reactions

The amino group of aminopyridines readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, the acetylation of aminotriazoles, a related class of nitrogen-containing heterocycles, has been studied, revealing that the reaction can be controlled to achieve mono- or di-acetylation depending on the reaction conditions. acs.orgnih.gov While specific studies on the acylation of 5-Amino-pyridin-3-OL are not extensively documented, the general reactivity of aminopyridines suggests that similar transformations are feasible.

Sulfonylation of the amino group to form sulfonamides is another important derivatization strategy. This reaction is typically carried out using sulfonyl chlorides in the presence of a base. The synthesis of various sulfonamide derivatives of isoxazolo[5,4-b]pyridines has been reported, highlighting the utility of this reaction in medicinal chemistry. nih.gov Similarly, pyridine-based N-sulfonamides have been synthesized and evaluated for their biological activities. acs.orgrsc.orgresearchgate.net These examples with related heterocyclic structures indicate that the amino group of 5-Amino-pyridin-3-OL would be amenable to sulfonylation.

Table 1: Examples of Acylation and Sulfonylation Reactions on Related Aminopyridine Scaffolds

| Reactant | Reagent | Product Type | Reference |

| 3-Aminoisoxazolo[5,4-b]pyridine | Aryl sulfonic chlorides | Sulfonamide | nih.gov |

| 4-Aminoacetophenone | 4-Toluenesulfonyl chloride | Sulfonamide | rsc.org |

| Aminotriazole | Acetic anhydride | Acetylated amine | acs.orgnih.gov |

Alkylation and Arylation Strategies

N-alkylation of the amino group in aminopyridines can be achieved using various alkylating agents. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as alkylation on the pyridine ring nitrogen. More controlled methods, such as reductive amination, are often preferred.

N-arylation of aminopyridines is a valuable tool for creating carbon-nitrogen bonds and accessing more complex molecular architectures. While specific examples for 5-Amino-pyridin-3-OL are scarce, the arylation of hydroxylamines, which also possess an N-O bond, has been achieved using palladium catalysis. hse.ru Copper-catalyzed N-arylation reactions have also been successfully applied to a variety of nitrogen-containing heterocycles. nih.gov

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of 5-Amino-pyridin-3-OL can be converted to a diazonium salt through a process called diazotization. This typically involves treatment with nitrous acid (HONO), which is often generated in situ from sodium nitrite and a strong acid at low temperatures. wikipedia.org Diazotization of heterocyclic primary amines is a well-established transformation. acs.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most common applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. wikipedia.org The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring. This reaction is widely used in the synthesis of dyes and pigments. researchgate.net While specific azo coupling reactions starting from 5-Amino-pyridin-3-OL are not detailed in the available literature, the fundamental principles of diazotization and azo coupling are applicable to this compound. wikipedia.orgnih.gov The stability of the diazonium salt is a critical factor and is influenced by the substituents on the aromatic ring and the reaction conditions. organic-chemistry.org

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring offers another site for chemical modification, including etherification, esterification, oxidation, and reduction.

Etherification and Esterification Reactions

The hydroxyl group of 5-Amino-pyridin-3-OL can be converted to an ether through Williamson ether synthesis or other O-alkylation methods. This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or other electrophile. O-alkylation of related hydroxy and en-oxime compounds has been investigated. researchgate.net

Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysis is often employed for reactions with carboxylic acids. Chemoselective O-acylation of hydroxyamino acids, where the amino group is protonated to prevent its reaction, has been well-documented, suggesting a viable strategy for selectively acylating the hydroxyl group of 5-Amino-pyridin-3-OL. beilstein-journals.org

Oxidation and Reduction Reactions

The phenolic hydroxyl group in 5-Amino-pyridin-3-OL can be susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone-imine structures and other complex products, and the reaction pathway is often dependent on the oxidant and reaction conditions. rsc.orgchemcess.comresearchgate.netnih.govua.es

Table 2: Summary of Potential Derivatization Reactions of 5-Amino-pyridin-3-OL

| Functional Group | Reaction Type | Potential Reagents | Product Type |

| Amino | Acylation | Acyl chlorides, Anhydrides | Amide |

| Amino | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Amino | Alkylation | Alkyl halides, Reductive amination | Alkylated amine |

| Amino | Arylation | Aryl halides (with catalyst) | Arylated amine |

| Amino | Diazotization | Nitrous acid (NaNO₂/H⁺) | Diazonium salt |

| Diazonium salt | Azo Coupling | Activated aromatics | Azo compound |

| Hydroxyl | Etherification | Alkyl halides, Base | Ether |

| Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Ester |

| Hydroxyl/Ring | Oxidation | Various oxidizing agents | Quinone-like structures |

| Pyridine Ring | Reduction | Catalytic hydrogenation | Piperidine derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in 5-Amino-pyridin-3-OL is rendered electron-rich by the presence of the amino and hydroxyl substituents. Both of these groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions. Consequently, electrophilic attack is anticipated to occur at the positions ortho and para to these activating groups, namely the C2, C4, and C6 positions. The nitrogen atom in the pyridine ring is a deactivating group, making the ring generally less reactive towards electrophiles than a corresponding benzene ring. However, the strong activating effects of the amino and hydroxyl groups can overcome this deactivation to a significant extent.

Cyclization Reactions and Fused Ring System Formation

The bifunctional nature of 5-Amino-pyridin-3-OL, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

Synthesis of Pyridinone Derivatives

While specific examples of the direct conversion of 5-Amino-pyridin-3-OL to pyridinone derivatives are not extensively detailed in publicly available literature, the general synthesis of pyridinones often involves the cyclization of precursors containing amino and carbonyl or carboxyl functionalities. It is conceivable that 5-Amino-pyridin-3-OL could be a precursor to aminopyridinone structures. For instance, oxidation of the pyridine ring or reaction with reagents that introduce a carbonyl group could potentially lead to the formation of a pyridinone ring. The tautomeric equilibrium between hydroxypyridines and pyridinones is also a key consideration in the chemistry of these compounds.

General strategies for the synthesis of pyridinone derivatives often involve condensation reactions. The following table outlines some common approaches to pyridinone synthesis that could potentially be adapted for derivatives of 5-Amino-pyridin-3-OL.

| Reaction Type | Reactants | Resulting Pyridinone Structure |

| Condensation | β-ketoesters and amines/ammonia | Substituted 2-pyridinones |

| Cyclization | 1,5-dicarbonyl compounds with a source of nitrogen | Dihydropyridinones, which can be oxidized to pyridinones |

| From Pyrones | Reaction of pyran-2-ones with amines | Conversion to the corresponding 2-pyridinones |

Construction of Novel Polycyclic and Spirocyclic Scaffolds

The development of novel polycyclic and spirocyclic scaffolds is a significant area of research in medicinal and materials chemistry. While the direct use of 5-Amino-pyridin-3-OL in the construction of such complex architectures is not widely documented, its functional groups offer potential handles for participating in reactions that lead to these structures.

Polycyclic Systems: The formation of fused ring systems often involves intramolecular cyclization reactions or multi-component reactions where the pyridine derivative acts as a key building block. For instance, the amino and hydroxyl groups could react with a suitable dielectrophile to form a new fused ring. The synthesis of polycyclic pyridones has been achieved through ring-opening transformations of more complex precursors, highlighting a potential strategy where 5-Amino-pyridin-3-OL could be incorporated into a larger structure that then undergoes cyclization.

Spirocyclic Scaffolds: Spirocycles are characterized by two rings sharing a single atom. Their synthesis often involves intramolecular cyclization or multi-component reactions. For example, a common strategy for synthesizing spiro[indoline-3,4'-pyridinones] involves a one-pot, four-component reaction of arylamines, methyl propiolate, isatin, and a suitable active methylene compound. While 5-Amino-pyridin-3-OL is not a direct participant in this specific example, it illustrates the type of multi-component strategy that could potentially be developed to incorporate this pyridine derivative into a spirocyclic framework. The amino group of 5-Amino-pyridin-3-OL could act as the nucleophile in such multi-component reactions.

The following table summarizes some general approaches to the synthesis of spirocycles that could potentially involve pyridine derivatives like 5-Amino-pyridin-3-OL.

| Reaction Type | Key Precursors | Resulting Spirocyclic System |

| Multi-component Reaction | Isatins, primary amines, activated alkynes, and active methylene compounds | Spiro[indoline-3,4'-pyridines] |

| Intramolecular Cyclization | Acyclic precursors with appropriately positioned nucleophilic and electrophilic centers | Various spiroheterocycles |

| [3+2] Cycloaddition | Azomethine ylides with dipolarophiles | Spiropyrrolidines |

Further research is required to explore the full potential of 5-Amino-pyridin-3-OL dihydrobromide as a building block in the synthesis of novel pyridinone derivatives, as well as complex polycyclic and spirocyclic systems.

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-Amino-pyridin-3-OL dihydrobromide, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each atom.

Elucidation of Reaction Intermediates and Products

In the synthesis of this compound, NMR spectroscopy would be pivotal in monitoring the reaction progress and identifying intermediates and the final product. The protonation of the two basic nitrogen atoms—the pyridine (B92270) ring nitrogen and the exocyclic amino group—would lead to significant downfield shifts of adjacent proton and carbon signals in the NMR spectra compared to the neutral precursor.

Predicted ¹H NMR Spectral Data for 5-Amino-pyridin-3-ol (Free Base) in DMSO-d₆:

| Proton | Predicted Chemical Shift (ppm) |

| H2 | 7.8 - 8.0 |

| H4 | 6.9 - 7.1 |

| H6 | 7.6 - 7.8 |

| OH | 9.0 - 9.5 |

| NH₂ | 5.0 - 5.5 |

Upon formation of the dihydrobromide salt, the protonation of the pyridine nitrogen would cause a significant deshielding effect on the ortho (H2, H6) and para (H4) protons, shifting their resonances downfield. Similarly, the protonation of the amino group to form an ammonium cation (-NH₃⁺) would also result in a downfield shift of the protons attached to it, and their signals would likely appear as a broad singlet.

Predicted ¹³C NMR Spectral Data for 5-Amino-pyridin-3-ol (Free Base) in DMSO-d₆:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 135 - 140 |

| C3 | 145 - 150 |

| C4 | 115 - 120 |

| C5 | 125 - 130 |

| C6 | 130 - 135 |

The formation of the dihydrobromide salt would induce downfield shifts for all carbon atoms in the pyridine ring due to the increased electron-withdrawing nature of the two protonated nitrogen atoms. The carbons directly attached to the nitrogen atoms (C2, C5, C6) would experience the most pronounced shifts.

Detailed Conformational Analysis of Derivatives

While the pyridine ring of this compound is planar, conformational flexibility could arise in its derivatives, particularly with substitutions on the amino or hydroxyl groups. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial proximity of different protons, providing insights into the preferred conformations of such derivatives in solution.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

While a crystal structure for this compound is not publicly available, the crystal structures of related aminopyridinium bromide salts provide a strong basis for predicting its solid-state arrangement. The crystal packing would be dominated by an extensive network of hydrogen bonds. The pyridinium proton (N-H⁺), the three ammonium protons (-NH₃⁺), and the hydroxyl proton (O-H) would all act as hydrogen bond donors. The bromide anions (Br⁻) would serve as the primary hydrogen bond acceptors.

It is anticipated that strong N-H⁺···Br⁻ and O-H···Br⁻ hydrogen bonds would be the principal interactions governing the crystal lattice. These interactions would likely form chains or sheets of cations and anions. For instance, in the crystal structure of 3-amino-1-propylpyridinium bromide, the anions and cations are linked via N—H⋯Br and C—H⋯Br hydrogen bonds, forming chains. nih.gov Similarly, in 1-allyl-2-aminopyridin-1-ium bromide, intermolecular N—H⋯Br hydrogen bonds link the cations and anions into one-dimensional chains. nih.gov

Investigations into Crystallographic Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences. This compound, with its multiple hydrogen bond donors and acceptors, has the potential to exhibit polymorphism. Different arrangements of the hydrogen bonding network could lead to different crystal packings with distinct physical properties. The identification and characterization of potential polymorphs would require a systematic screening of crystallization conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule.

The vibrational spectra of this compound would be characterized by bands corresponding to its key functional groups. The O-H stretching vibration of the hydroxyl group would be expected to appear as a broad band in the IR spectrum, likely in the region of 3200-3500 cm⁻¹, its position and shape being influenced by hydrogen bonding. The N-H stretching vibrations of the ammonium group (-NH₃⁺) would also appear in this region, typically as multiple bands.

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. The C-O and C-N stretching vibrations would be expected in the fingerprint region (below 1400 cm⁻¹).

The formation of the dihydrobromide salt would cause notable shifts in the vibrational frequencies compared to the free base. The protonation of the pyridine ring and the amino group would lead to changes in the bond strengths within the aromatic ring and the amino substituent, which would be reflected in the positions of their corresponding vibrational bands.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch | 3200 - 3500 (broad) |

| N-H stretch (NH₃⁺) | 3100 - 3400 (multiple bands) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C / C=N stretch (ring) | 1400 - 1650 |

| C-O stretch | 1200 - 1300 |

| C-N stretch | 1100 - 1250 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a pivotal analytical technique for the confirmation of the molecular structure of 5-Amino-pyridin-3-OL and for the elucidation of its fragmentation pathways under energetic conditions. While specific mass spectral data for the dihydrobromide salt is not extensively detailed in publicly available literature, a comprehensive analysis can be postulated based on the well-established principles of mass spectrometry and the known fragmentation patterns of structurally related compounds, such as aminopyridines and hydroxypyridines.

Upon introduction into the mass spectrometer, the this compound salt would first undergo desorption and ionization. The bromide ions are unlikely to be observed in the primary mass spectrum as they are counter-ions. The free base, 5-Amino-pyridin-3-OL, would then be ionized, typically forming a molecular ion (M⁺˙). The accurate mass of this molecular ion, as determined by high-resolution mass spectrometry (HRMS), would provide unequivocal confirmation of the elemental composition (C₅H₆N₂O).

Molecular Ion and Plausible Fragmentation Pathways

The molecular ion of 5-Amino-pyridin-3-OL is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Electron ionization (EI) is a common technique that would lead to the formation of the M⁺˙ and subsequent fragmentation. The fragmentation of the pyridine ring and the influence of the amino and hydroxyl substituents would dictate the observed product ions.

A plausible fragmentation pathway for 5-Amino-pyridin-3-OL would likely involve initial cleavages characteristic of both aminopyridines and hydroxypyridines. The presence of the amino group often directs fragmentation through the loss of a hydrogen radical (H•) or through cleavages of the ring structure initiated by the nitrogen atom. The hydroxyl group can lead to the loss of a hydrogen radical or a neutral molecule of carbon monoxide (CO).

Key fragmentation steps for aminopyridines often involve the loss of HCN (hydrogen cyanide), a stable neutral molecule, from the pyridine ring. For hydroxypyridines, the initial loss of CO is a common pathway. In the case of 5-Amino-pyridin-3-OL, a combination of these pathways is anticipated.

Table of Postulated Mass Spectrometric Data

The following table outlines the predicted major ions and their corresponding fragments for 5-Amino-pyridin-3-OL under mass spectrometric analysis. These predictions are based on the fragmentation patterns observed for analogous compounds.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss | Notes |

| 110 | [C₅H₆N₂O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 82 | [C₄H₄N₂]⁺˙ | CO | Loss of carbon monoxide from the molecular ion, a common fragmentation for hydroxypyridines. |

| 81 | [C₄H₃N₂]⁺ | CO, H• | Subsequent loss of a hydrogen radical from the [M-CO]⁺˙ ion. |

| 55 | [C₃H₃N]⁺˙ | HCN | Loss of hydrogen cyanide from the [M-CO]⁺˙ ion, characteristic of pyridine ring fragmentation. |

| 54 | [C₃H₂N]⁺ | HCN, H• | Subsequent loss of a hydrogen radical from the [M-CO-HCN]⁺˙ ion. |

Detailed Research Findings from Analogous Compounds

Studies on the mass spectrometry of aminopyridines, such as 2-aminopyridine and 4-aminopyridine, have shown that a primary fragmentation pathway involves the expulsion of a molecule of hydrogen cyanide (HCN) from the molecular ion. This is a characteristic fragmentation of the pyridine ring itself, often leading to the formation of a pyrrole-like radical cation.

For hydroxypyridines, which can exist in tautomeric equilibrium with pyridones, the fragmentation is often characterized by the loss of carbon monoxide (CO). For instance, the mass spectrum of 2-hydroxypyridine (as its tautomer 2-pyridone) shows a prominent peak corresponding to the loss of CO.

Considering these established fragmentation patterns, the analysis of 5-Amino-pyridin-3-OL would likely reveal a competitive fragmentation scenario. The initial loss of CO, driven by the hydroxyl group, would lead to an ion at m/z 82. This ion, an aminopyrrole-like structure, could then undergo further fragmentation, including the characteristic loss of HCN to yield a fragment at m/z 55. Alternatively, direct fragmentation of the pyridine ring of the molecular ion could also occur, though the initial loss of stable neutral molecules like CO is often favored. The interplay of the amino and hydroxyl groups on the pyridine ring will ultimately govern the relative abundances of the various fragment ions, providing a unique mass spectral fingerprint for 5-Amino-pyridin-3-OL.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

The electronic structure of a molecule is key to understanding its stability, reactivity, and potential as a scaffold in medicinal chemistry. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com

DFT calculations are commonly used to compute the energies of these orbitals and map their spatial distribution. For instance, in a DFT study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives using the B3LYP/6-31G(d,p) method, the HOMO-LUMO energy gap was calculated to understand the electronic properties and reactivity of the molecules. niscpr.res.in For pyridine (B92270) and its derivatives, the distribution of HOMO and LUMO lobes across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Data from a Study on Pyridine Derivatives (Note: This data is for related pyridine compounds and not 5-Amino-pyridin-3-OL)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridinyl Thiazole C1 | -5.89 | -2.11 | 3.78 |

| Pyridinyl Thiazole C2 | -6.01 | -2.34 | 3.67 |

| Pyridinyl Thiazole C3 | -5.76 | -2.05 | 3.71 |

Data adapted from computational studies on related pyridine derivatives to illustrate typical outputs of quantum chemical calculations. niscpr.res.in

These calculations provide a theoretical foundation for predicting how a molecule like 5-Amino-pyridin-3-OL might behave in chemical reactions, guiding synthetic efforts and mechanistic studies.

Quantum chemical methods are also employed to predict the spectroscopic properties of molecules, which can be invaluable for structure confirmation and characterization. DFT calculations can accurately compute vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.gov

For example, a combined experimental and theoretical study on 3-amino-5-hydroxypyrazole utilized DFT calculations with the B3LYP method to compute its vibrational frequencies. researchgate.net The calculated vibrational wavenumbers, when appropriately scaled, showed a high correlation with the experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational modes. researchgate.net Similarly, theoretical calculations on other pyridine derivatives have been used to predict ¹H and ¹³C NMR chemical shifts and UV-Vis absorption spectra, often showing good agreement with experimental data. rsc.orgmdpi.com The calculation of electronic absorption spectra via Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, often from the HOMO to the LUMO. mdpi.com

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data (Note: This data is for a related pyrazole compound, 3-amino-5-hydroxypyrazole, to illustrate the method's application.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3408 | 3466 |

| NH₂ Symmetric Stretch | 3302 | 3379 |

| C-H In-plane Bend | 1164 | 1155 |

Data adapted from a study on a related heterocyclic amine to demonstrate the correlation between calculated and observed spectroscopic values. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 5-Amino-pyridin-3-OL, might interact with a biological macromolecule, typically a protein or nucleic acid. bendola.com These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the active site of the target protein and scoring them based on their binding energy. semanticscholar.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, which are crucial for molecular recognition and binding. plos.org

For instance, docking studies on novel pyridine derivatives have been performed to understand their binding modes within the active sites of specific enzymes or receptors. nih.gov A study on 2-Amino 5-Methyl Pyridine involved docking it with protein receptors to understand its binding mode, identifying a binding energy of -3.32 kcal/mol. researchgate.net Such analyses reveal which amino acid residues in the target's active site are critical for the interaction, providing a structural basis for the ligand's biological activity. researchgate.net

A primary output of molecular docking is the binding affinity (or docking score), a value that estimates the strength of the ligand-target interaction, typically expressed in kcal/mol. nih.gov More negative binding affinity scores suggest stronger and more stable binding. semanticscholar.org By docking the same ligand against different protein targets, or different ligands against the same target, researchers can computationally predict selectivity profiles.

For example, molecular docking of a series of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives against the HepG2 cancer protein (PDB code: 4mmh) was used to compare their binding affinities and identify the most promising candidates. niscpr.res.in Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the flexibility of the active site. nih.gov

Table 3: Illustrative Molecular Docking Results for Pyridine Derivatives (Note: This data is for related compounds to demonstrate typical outputs of docking studies.)

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| 2-Amino 5-Methyl Pyridine | 2A5L | -3.32 | Not Specified |

| Thiopyrano[2,3-b]quinoline | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, TRP-12 |

Data adapted from separate studies on different pyridine derivatives to illustrate the nature of docking results. semanticscholar.orgresearchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop predictive models that can guide the design of new, more potent molecules. sciforum.net

The process begins by calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and structural features (e.g., topological indices). nih.gov Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity.

In three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the molecules are considered. mdpi.com These methods calculate steric and electrostatic fields around an aligned set of molecules and correlate these fields with activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for drug design. For example, a 3D-QSAR study on thieno-pyrimidine derivatives identified key steric and electrostatic features crucial for their inhibitory activity against triple-negative breast cancer. mdpi.com Analysis of pyridine derivatives has shown that the position and number of substituents like amino (-NH2) and hydroxyl (-OH) groups can significantly affect biological activity, a relationship that QSAR models can quantify. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling

While specific research on 5-Amino-pyridin-3-OL dihydrobromide is limited, we can infer the types of mechanisms that computational models would likely investigate based on the compound's structure—a pyridine ring substituted with both an amino and a hydroxyl group. These functional groups are known to direct electrophilic and nucleophilic attacks and can also participate in oxidation-reduction reactions.

A hypothetical computational study on the electrophilic substitution of 5-Amino-pyridin-3-OL would involve modeling the approach of an electrophile to the pyridine ring. The amino and hydroxyl groups are activating, electron-donating groups, which would direct incoming electrophiles to specific positions on the ring. Computational models would calculate the energy barriers for the formation of the sigma complex (also known as the arenium ion) at each possible position. The position with the lowest activation energy would be the predicted major product.

For instance, in a hypothetical bromination reaction, computational chemists would model the interaction of Br+ with the pyridine ring. The relative energies of the transition states leading to substitution at the various ring positions would be calculated. This data would provide a quantitative prediction of the regioselectivity of the reaction.

To illustrate the kind of data generated from such a study, the following interactive table represents a hypothetical set of calculated activation energies for the electrophilic bromination of 5-Amino-pyridin-3-OL.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Relative Rate (Predicted) |

| C2 | 18.5 | Minor |

| C4 | 15.2 | Major |

| C6 | 17.9 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction for this compound are not currently available.

Furthermore, computational models could elucidate the mechanism of oxidation of the aminophenol-like structure of 5-Amino-pyridin-3-OL. Such studies would involve modeling the abstraction of hydrogen atoms or electrons from the molecule and the subsequent reaction pathways. These calculations would be invaluable in understanding the compound's stability and potential degradation pathways.

Pre Clinical Biological and Pharmacological Research Applications

Development of Biologically Active Molecules

The core structure of 5-Amino-pyridin-3-OL serves as a foundational element in the synthesis of more complex molecules with potential therapeutic value. Researchers have utilized this compound as a starting material or key intermediate in the creation of novel chemical entities for a range of pharmacological applications.

Research on Anti-inflammatory Agents (In Vitro Models)

Research on Antimicrobial Agents (In Vitro and Ex Vivo Models)

Similar to its application in anti-inflammatory research, 5-Amino-pyridin-3-OL serves as a precursor for molecules with potential antimicrobial activity. The related compound, 6-Amino-pyridin-3-ol hydrochloride, is highlighted as a valuable intermediate in the synthesis of new antimicrobial agents chemimpex.com. The rationale behind this is the ability of the pyridine (B92270) ring and its functional groups to be elaborated into structures that can interfere with microbial growth and survival.

Research on Antitumor and Anti-proliferative Agents (Cellular Models)

The aminopyridine scaffold is a recognized pharmacophore in the design of anticancer agents. While direct studies on 5-Amino-pyridin-3-OL dihydrobromide are scarce, related aminopyridine derivatives have been synthesized and evaluated for their potential as antitumor and anti-proliferative agents. For example, amino acid conjugates of aminopyridine have been investigated as potential anticancer agents, demonstrating the utility of the aminopyridine core in this therapeutic area.

Enzyme Inhibitor Research (e.g., Kinases, Monoamine Oxidase, PI-PLC)

Derivatives of aminopyridine have been explored as inhibitors of various enzymes. The structural characteristics of 5-Amino-pyridin-3-OL make it a suitable starting point for the synthesis of molecules designed to fit into the active sites of specific enzymes. Research in this area is broad, with different aminopyridine-based compounds being tailored to inhibit different enzyme targets.

Investigations into Central Nervous System-Related Activity (Pre-clinical Models)

The pyridine ring is a common feature in many centrally acting drugs. The related compound, 6-Amino-pyridin-3-ol hydrochloride, is used in the synthesis of pharmaceuticals targeting neurological disorders chemimpex.com. Pyridine alkaloids, a broad class of compounds, are known to have activity in the central nervous system nih.gov. This suggests that derivatives of 5-Amino-pyridin-3-OL could be synthesized and tested for activity on CNS targets.

Target Identification and Mechanistic Studies (In Vitro Biochemical Pathways)

Currently, there is a lack of specific information in the scientific literature detailing the target identification and mechanistic studies for this compound itself. Research efforts appear to be focused on using this compound as a building block for the synthesis of more complex derivatives. The biological targets and mechanisms of action would, therefore, be specific to the final, more complex molecules rather than the initial scaffold. Further research is needed to elucidate the specific biochemical pathways that might be modulated by this compound or its direct derivatives.

Structure-Activity Relationship (SAR) Derivation in Pre-clinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of the 5-amino-pyridin-3-ol core, and its closely related tautomer 3-aminopyridin-2-one, SAR exploration has been pivotal in optimizing potency and selectivity, particularly for targets such as protein kinases.

Research into the 3-aminopyridin-2-one scaffold, a close structural analog and potential tautomer of 5-amino-pyridin-3-ol, has provided significant insights into the impact of substituent modifications on kinase inhibition. This scaffold is capable of forming multiple hydrogen bonds with the hinge region of kinase ATP-binding sites, making it an excellent starting point for designing targeted inhibitors. nih.gov

Systematic modifications at various positions of the pyridinone ring have been explored to enhance potency and selectivity. Functionalization of the 3-amino group has been shown to rapidly improve inhibitory activity against kinases like Interleukin-2 inducible T-cell kinase (Itk). nih.gov Furthermore, the introduction of substituted heteroaromatic rings at the C5-position is a key strategy for achieving optimal selectivity over related kinases. nih.gov

A fragment-based approach has been used to build a library based on the 3-aminopyridin-2-one core to probe interactions within the kinase active site. Screening this library against a panel of kinases identified derivatives with significant inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in oncology. nih.gov The data reveals that even minor changes to the substituents can have a profound impact on the inhibition constant (Kᵢ) and ligand efficiency (LE).

For instance, substituting the C5-position with a 4-pyridyl group (Compound 3) results in modest inhibition of MPS1 and Aurora B. However, replacing this with a 2-aminopyrimidine-based substituent (Compound 7) leads to a significant increase in potency against all three tested kinases (MPS1, Aurora A, Aurora B), while maintaining high ligand efficiency. nih.gov This suggests that the aminopyrimidine moiety forms more favorable interactions within the active site. Conversely, replacing the 4-pyridyl with a simple phenyl ring (Compound 9) results in comparable, but not superior, activity, highlighting the importance of the nitrogen atom in the substituent for specific interactions. nih.gov

| Compound | C5-Substituent | MPS1 Kᵢ (µM) | Aurora A Kᵢ (µM) | Aurora B Kᵢ (µM) | Reference |

|---|---|---|---|---|---|

| 2 | 1-Methyl-1H-pyrazol-4-yl | 89.6 | 1.5 | 18.7 | nih.gov |

| 3 | Pyridin-4-yl | 11.0 | 106.3 | 20.8 | nih.gov |

| 7 | 4-(Methylamino)pyrimidin-2-yl | 0.13 | 0.12 | 0.26 | nih.gov |

| 8 | 4-(Cyclopropylamino)pyrimidin-2-yl | 0.08 | 0.10 | 0.16 | nih.gov |

| 9 | Phenyl | 12.7 | 11.3 | 13.6 | nih.gov |

| 11 | Pyridin-3-yl | 98.1 | 125.2 | 97.2 | nih.gov |

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. frontiersin.org For inhibitors based on the aminopyridine scaffold, pharmacophore models typically highlight the critical roles of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. frontiersin.org

The 5-amino-pyridin-3-ol core itself presents key pharmacophoric features:

Hydrogen Bond Donor: The amino group (-NH₂) and the hydroxyl group (-OH) can act as hydrogen bond donors.

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring and the oxygen of the hydroxyl group can serve as hydrogen bond acceptors.

Aromatic/Hydrophobic Core: The pyridine ring provides an aromatic scaffold for π-π stacking and other hydrophobic interactions with the target protein.

In the context of kinase inhibition, the aminopyridine motif is known to form canonical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is a foundational element of the pharmacophore for many kinase inhibitors. Structure-based design studies on the related 3-aminopyrid-2-one scaffold confirm that the core fragment establishes these crucial hinge interactions. nih.gov

Rational drug design efforts build upon this core pharmacophore. By adding substituents, new pharmacophoric features are introduced to engage with other regions of the target's active site, such as hydrophobic pockets or solvent-exposed areas. For example, in the design of Itk inhibitors, while the 3-aminopyrid-2-one core secured the hinge interaction, the addition of a substituted heteroaromatic ring at the C5-position introduced new hydrogen bond acceptor and hydrophobic features that were key to achieving high potency and selectivity. nih.gov A detailed analysis of the hydration patterns within the kinase active site was crucial to fully rationalize the observed selectivity and refine the pharmacophore model for subsequent design iterations. nih.gov

The development of a successful pharmacophore model allows for the virtual screening of large compound libraries to identify novel molecules that fit the model and are therefore likely to be active. It also guides the synthetic chemistry effort, prioritizing the design of new analogs with a higher probability of improved biological activity.

Future Research Directions and Emerging Paradigms

Exploration of Chemo- and Regioselective Functionalization

The pyridine (B92270) ring is inherently electron-deficient, which can render direct functionalization challenging. However, the presence of the activating amino and hydroxyl groups on the 5-Amino-pyridin-3-OL scaffold presents a unique opportunity for controlled, selective modifications. Future research should focus on the selective functionalization of the C2, C4, and C6 positions of the pyridine ring, as well as on the nitrogen and oxygen atoms of the substituents.

The focus on sustainable chemistry encourages the development of direct C-H functionalization methods to minimize waste. rsc.org The intrinsic electronic properties of pyridines can make certain reactions, like meta-C-H functionalization, difficult, often requiring harsh conditions. nih.gov However, advanced synthetic strategies can overcome these challenges. nih.gov Key areas for exploration include:

Directed Ortho-Metalation (DoM): The hydroxyl and amino groups can potentially direct metallating agents (e.g., organolithium or magnesium amide reagents) to the adjacent C4 and C6 positions, enabling subsequent reaction with a wide range of electrophiles.

Transition-Metal-Catalyzed C-H Activation: Modern catalysis offers powerful tools for the direct arylation, alkylation, or amination of C-H bonds. rsc.org Research into rhodium(III) or palladium-catalyzed reactions could uncover novel pathways to functionalize the pyridine core with high regioselectivity, which is often governed by the electronic character of the C-H bonds and the directing group. rsc.orgrsc.org

Electrophilic Aromatic Substitution: While challenging on an unactivated pyridine ring, the strong electron-donating capacity of the amino and hydroxyl groups could facilitate controlled electrophilic substitution (e.g., halogenation, nitration) at the ortho and para positions (C2, C4, C6), provided that reaction conditions are finely tuned to control selectivity and prevent side reactions.

These selective functionalization strategies will be crucial for building libraries of derivatives for structure-activity relationship (SAR) studies.

| Functionalization Site | Potential Reaction Type | Example Reagents/Catalysts | Potential Product Class |

| C4 or C6 Position | Directed Ortho-Metalation (DoM) followed by electrophilic quench | n-BuLi, TMPMgCl·LiCl, then Ar-Br/Pd catalyst | 4- or 6-Aryl-5-aminopyridin-3-ols |

| C2, C4, or C6 Position | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Aryl Halide | 2-, 4-, or 6-Aryl-5-aminopyridin-3-ols |

| C2 Position | Rhodium-Catalyzed C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | 2-Alkenyl-5-aminopyridin-3-ols |

| Amino Group (N-functionalization) | Acylation / Sulfonylation | Acetyl Chloride, Ts-Cl | N-Acyl / N-Sulfonyl derivatives |

| Hydroxyl Group (O-functionalization) | Etherification / Esterification | Alkyl Halide/Base, Acyl Chloride | O-Alkyl (Ethers) / O-Acyl (Esters) |

Application in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for rapidly generating molecular complexity and are central to diversity-oriented synthesis (DOS). beilstein-journals.org DOS aims to create structurally diverse compound libraries to explore novel areas of chemical space for identifying new bioactive molecules. cam.ac.uk The 5-Amino-pyridin-3-OL scaffold, with its multiple reactive sites, is an ideal candidate for use in MCRs.

Future research should explore the integration of this compound into established MCRs. For instance, aminopyridines are known to participate in reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction to form imidazo[1,2-a]pyridines. beilstein-journals.org By employing 5-Amino-pyridin-3-OL in such reactions, libraries of novel, fused heterocyclic systems with dense functionalization can be efficiently synthesized. mdpi.comresearchgate.netresearchgate.net These libraries are invaluable for high-throughput screening campaigns in drug discovery.

| Reaction Component | Description | Example |

| Component A (Amine) | 5-Amino-pyridin-3-OL | Provides the core aminopyridine scaffold. |

| Component B (Aldehyde) | Aromatic or Aliphatic Aldehyde | Introduces diversity at one position of the final product. (e.g., Benzaldehyde) |

| Component C (Isocyanide) | Various Isocyanides | Introduces diversity at a second position. (e.g., tert-Butyl isocyanide) |

| Catalyst | Lewis Acid (e.g., Yb(OTf)₃) or Brønsted Acid | Facilitates the condensation cascade. |

| Hypothetical Product | Fused Imidazo[1,2-a]pyridine Scaffold | A complex heterocyclic structure formed in a single step, bearing substituents from each of the input components. |

Advanced Bioconjugation and Prodrug Design Strategies (Pre-clinical Focus)

The amino and hydroxyl groups of 5-Amino-pyridin-3-OL serve as versatile handles for covalent attachment to biomolecules (bioconjugation) or for conversion into prodrugs. Prodrugs are inactive precursors that are metabolized in the body to release the active drug, a strategy used to improve properties like solubility, stability, or targeted delivery.

Bioconjugation: The aminophenol motif is amenable to specific bioconjugation reactions. Research has demonstrated that ortho-aminophenols can undergo oxidative coupling with aniline residues on proteins in the presence of a mild oxidant like potassium ferricyanide. escholarship.orgnih.gov This strategy could be explored to conjugate 5-Amino-pyridin-3-OL derivatives to antibodies or other proteins for targeted delivery applications. The reaction proceeds rapidly under mild, aqueous conditions, making it suitable for biological systems. nih.govnih.gov

Prodrug Design: The functional groups of the molecule are ideal for creating carrier-linked prodrugs. The hydroxyl group can be converted into esters, carbonates, or phosphates to enhance water solubility or modulate release kinetics. ewadirect.comnih.gov The amino group can form amides or carbamates. Attaching amino acids or peptides can leverage specific transporter proteins to improve bioavailability. nih.gov These pre-clinical strategies can transform a promising lead compound into a viable drug candidate by overcoming pharmacokinetic hurdles.

| Strategy | Functional Group Targeted | Promoiety / Linker | Objective |

| Phosphate Ester Prodrug | Hydroxyl (-OH) | Phosphate group | Dramatically increase aqueous solubility for parenteral administration. ewadirect.com |

| Amino Acid Ester Prodrug | Hydroxyl (-OH) | L-Valine, L-Lysine, etc. | Enhance solubility and potentially target amino acid transporters for improved absorption. nih.gov |

| Carbamate Prodrug | Amino (-NH₂) | Alkoxycarbonyl group | Mask the polar amino group to improve membrane permeability. |

| Amide Prodrug | Amino (-NH₂) | Amino acid (e.g., Glycine) | Improve metabolic stability and solubility. |

| Mutual Prodrug | Hydroxyl or Amino | Another synergistic drug (e.g., an anti-inflammatory agent) | Co-deliver two therapeutic agents to the same site for enhanced efficacy. |

Exploration in Uncharted Biological Pathways and Novel Therapeutic Targets

Aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds. rsc.orgnih.gov They are known to interact with various enzymes and receptors, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antibacterial effects. rsc.orgnih.govnih.gov

Future research should leverage this known potential to explore novel applications for derivatives of 5-Amino-pyridin-3-OL.

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. Screening libraries derived from this scaffold against panels of kinases could identify novel inhibitors for oncology or inflammatory diseases. Recent work has shown that aminopyridine derivatives can act as potent dual inhibitors of targets like CDK9 and HDAC1. nih.gov

Ion Channel Modulation: Aminopyridines are known blockers of voltage-gated potassium channels. rsc.org Studies could investigate the specific activity of 5-Amino-pyridin-3-OL derivatives on different ion channel subtypes, which could be relevant for neurological disorders or cardiovascular diseases.

Fragment-Based Drug Discovery (FBDD): As a simple, low-molecular-weight molecule, 5-Amino-pyridin-3-OL is an excellent candidate for FBDD. rsc.org In this approach, small fragments are screened for weak binding to a biological target. Hits are then grown or linked to generate potent leads. The aminopyridine core provides a robust starting point for elaboration into more complex and potent molecules.

Anti-Infective Agents: The aminopyridine moiety is being explored for activity against neglected tropical diseases caused by protozoa. nih.gov Derivatives could be screened for activity against pathogens like Trypanosoma or Leishmania species.

Development of Novel Analytical Probes and Sensors

Pyridine-based compounds are widely used in the development of fluorescent chemosensors due to their favorable photophysical properties and ability to coordinate with analytes. bohrium.commdpi.com The 5-Amino-pyridin-3-OL structure, containing an aromatic ring with electron-donating substituents, provides a core fluorophore whose emission properties can be modulated by its chemical environment.

Future work could focus on modifying this scaffold to create highly selective and sensitive probes.

Cation/Anion Sensing: The amino and hydroxyl groups can act as a chelating unit for metal ions. mdpi.com The binding of a metal ion (e.g., Zn²⁺, Fe³⁺, Cu²⁺) would alter the electronic structure of the molecule, leading to a detectable change in fluorescence (e.g., chelation-enhanced fluorescence, CHEF). tandfonline.com Such probes are valuable for environmental monitoring and biological imaging. mdpi.comnih.gov

Biological Imaging: With appropriate structural modifications to tune its fluorescence wavelength and ensure cell permeability, derivatives could be developed for intracellular imaging. For example, probes have been designed to detect arsenate in living cells. nih.gov

pH Sensors: The pyridine nitrogen and the amino group are basic, while the hydroxyl group is acidic. Their protonation states are pH-dependent, which could be harnessed to create a ratiometric fluorescent pH sensor for mapping pH changes in cellular compartments.

Sustainable Synthesis and Process Intensification Methodologies

The principles of green chemistry and process intensification are becoming critical in modern chemical manufacturing to enhance safety, reduce environmental impact, and lower costs. nih.govchemijournal.com Process intensification involves developing novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. aiche.orgccdcindia.comvapourtec.com

Future research should focus on transforming the synthesis of 5-Amino-pyridin-3-OL and its derivatives from traditional batch methods to advanced, continuous manufacturing processes.

Continuous Flow Synthesis: Transitioning the synthesis to microreactors or continuous stirred-tank reactors (CSTRs) offers superior control over reaction parameters like temperature and mixing, which is crucial for handling exothermic reactions safely. unito.it This leads to improved reproducibility, higher yields, and intrinsic safety.

Green Chemistry Principles: The synthesis should be re-evaluated to incorporate greener principles. This includes using safer, renewable, or recyclable solvents; replacing stoichiometric reagents with catalytic alternatives; and designing processes with high atom economy to minimize waste. frontiersin.orgresearchgate.netijpsjournal.com

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or ultrasound can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. ijpsjournal.com

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process | Benefit of Intensification |

| Reactor Type | Large stirred-tank reactor | Microreactor, Tubular Reactor, or series of CSTRs | Superior heat/mass transfer, smaller footprint, intrinsic safety. vapourtec.comunito.it |

| Solvent Usage | Large volumes of conventional organic solvents | Reduced solvent volumes, potential for greener solvents (e.g., water, Polarclean). frontiersin.org | Lower cost, reduced environmental waste, improved process safety. nih.gov |

| Energy Input | Conventional heating/cooling of large vessel | Precise, rapid heating (e.g., microwave) or efficient heat exchange. aiche.orgijpsjournal.com | Significant energy savings, faster reaction times. |

| Safety | Risk of thermal runaway with large reagent volumes | Small reactor hold-up volume minimizes risk; superior temperature control. | Dramatically improved process safety. vapourtec.com |

| Process Control | Manual or semi-automated control of bulk parameters | Fully automated, real-time monitoring and control of process parameters | Higher consistency, improved product quality, and easier scalability. |

| Waste Generation | Higher due to side reactions and larger workup volumes | Minimized byproducts due to precise control, less solvent waste. | More sustainable and environmentally benign process. chemijournal.com |

Q & A

Basic: What are the common synthetic routes for 5-Amino-pyridin-3-OL dihydrobromide, and how are intermediates characterized?

Methodological Answer:

The synthesis of pyridine derivatives often involves halogenation, amination, and salt formation. For this compound, a plausible route includes:

Bromination : Bromine or HBr can introduce bromine substituents to pyridine precursors (e.g., 3-hydroxypyridine derivatives) .

Amination : Catalytic amination or nucleophilic substitution with ammonia/amines introduces the amino group at the 5-position .

Salt Formation : Reaction with hydrobromic acid yields the dihydrobromide salt .

Characterization : Intermediates are validated via:

- NMR : To confirm substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and amine groups) .

- Mass Spectrometry : For molecular weight confirmation .

- XRD : To resolve structural ambiguities in crystalline intermediates .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Based on safety data for structurally similar compounds (e.g., 2-Aminopyridin-3-ol):

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Static Control : Ground equipment to prevent ignition from static discharge .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately .

- Storage : Keep in airtight containers away from oxidizers and acids. Label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: How can conflicting spectroscopic data for 5-Amino-pyridin-3-OL derivatives be resolved?

Methodological Answer:

Discrepancies in NMR or IR spectra may arise from:

- Tautomerism : The hydroxyl and amino groups can form tautomers, altering peak positions. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize specific forms .

- Impurities : Byproducts from incomplete reactions (e.g., unreacted bromine intermediates) require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Crystallinity : Amorphous vs. crystalline forms affect XRD patterns. Recrystallize from ethanol/water mixtures for uniform crystals .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Key strategies include:

- Reagent Stoichiometry : Use 1.2–1.5 equivalents of HBr to ensure complete salt formation without excess acid .

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination) .

- Catalysis : Pd/C or CuI catalysts improve amination efficiency .

- Workup : Neutralize residual HBr with NaHCO₃ before filtration to avoid decomposition .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

Given the bioactivity of pyridine analogs (e.g., antimicrobial, anticancer):

- Antimicrobial : Disk diffusion assays against E. coli and S. aureus (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .

Advanced: How do structural modifications (e.g., halogen substitution) impact the bioactivity of 5-Amino-pyridin-3-OL derivatives?

Methodological Answer:

Comparative studies on halogenated pyridines reveal:

- Bromine vs. Iodine : Bromine enhances lipophilicity (improving membrane permeability), while iodine increases steric hindrance, reducing binding to certain targets .

- Positional Effects : 5-Amino-3-hydroxy substitution is critical for hydrogen bonding with enzymes (e.g., kinases), whereas 2-chloro analogs show reduced activity .

- Salt Forms : Dihydrobromide salts improve aqueous solubility compared to free bases, enhancing bioavailability in physiological assays .

Advanced: How should researchers address contradictions in reported biological activities of similar compounds?

Methodological Answer:

Discrepancies may stem from:

- Assay Conditions : Variations in pH, serum content, or incubation time (e.g., serum proteins may bind compounds, altering effective concentrations) .

- Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating confounding effects from impurities .

- Cell Line Specificity : Test multiple cell lines to distinguish compound selectivity (e.g., solid tumors vs. leukemias) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.